N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with phosphorus pentasulfide.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene ring with an appropriate amine under dehydrating conditions, such as using thionyl chloride.
Attachment of the Carbamothioyl Group: The carbamothioyl group is attached through a reaction with thiourea in the presence of a base like sodium hydroxide.
Final Coupling: The final step involves coupling the intermediate with 3-[(2-methylpropanoyl)amino]phenyl isocyanate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to interact with these targets, potentially inhibiting or activating them, leading to a desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan Hydrogels: Investigated for their biomedical applications due to their biocompatibility and antibacterial properties.
Uniqueness
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring and a carbamothioyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[[3-(2-methylpropanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-10(2)14(20)17-11-5-3-6-12(9-11)18-16(22)19-15(21)13-7-4-8-23-13/h3-10H,1-2H3,(H,17,20)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITJKRBWEICOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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